N'-Nitrosonornicotine

Description

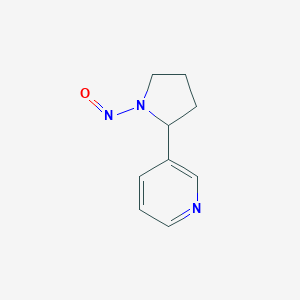

Structure

3D Structure

Properties

IUPAC Name |

3-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860182 | |

| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80508-23-2, 84237-38-7, 16543-55-8 | |

| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Conditions and Optimization

-

pH : Optimal nitrosation occurs at pH 2–4, mimicking gastric conditions.

-

Temperature : Elevated temperatures (e.g., 90°C) increase reaction rates but may promote side reactions, such as pyrrolidine ring fragmentation.

-

Nitrite Concentration : A 5-fold excess of NaNO₂ relative to nornicotine maximizes NNN yield while minimizing byproducts like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

A comparative analysis of synthetic yields under varying conditions is provided in Table 1.

Table 1. NNN Yields from Nornicotine Nitrosation

| Nitrosating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| NaNO₂ (5 eq) | 25 | 24 | 0.1–2.8 | |

| NaNO₂ (5 eq) | 90 | 24 | 13.5 | |

| HNO₂ (gas) | 20 | 48 | 4.6–33* |

*Yields reported as ppm relative to nornicotine.

Nitrosation of Nicotine

While less efficient, nicotine itself can serve as a precursor to NNN under specific conditions. The reaction proceeds via metabolic conversion of nicotine to nornicotine, followed by nitrosation. In vitro studies using synthetic (R,S)-nicotine and NaNO₂ demonstrated NNN formation at 0.47 × 10⁻³% yield, attributable to trace nornicotine impurities.

Key Considerations:

-

Metabolic Intermediates : Cytochrome P450 enzymes catalyze nicotine demethylation to nornicotine, which is subsequently nitrosated in vivo.

-

Byproduct Formation : Competing pathways generate NNK and fragmentation products like 3-(3-pyridyl)acrylonitrile, reducing NNN yield.

Endogenous Formation in Biological Systems

Endogenous NNN synthesis occurs in humans through the interaction of dietary nitrites with nicotine or nornicotine. Studies on nicotine replacement therapy (NRT) users revealed detectable urinary NNN levels, confirming in vivo formation.

Mechanisms and Modulators:

-

Salivary Nitrite : Oral NRT products (e.g., lozenges) concentrate nornicotine in saliva, where nitrite from dietary sources catalyzes NNN synthesis at pH 6.5–7.0.

-

Gastric Environment : Swallowed saliva containing nornicotine and nitrite undergoes acid-catalyzed nitrosation in the stomach (pH 1.5–3.5), enhancing NNN formation.

-

Inhibitors : Ascorbic acid (500 mg/day) reduces endogenous NNN synthesis by 40–60% in clinical trials.

Industrial-Scale Production During Tobacco Processing

NNN is naturally formed during tobacco curing, aging, and fermentation. The process involves microbial degradation of nicotine to nornicotine, followed by reaction with nitrate-reducing bacteria that generate nitrites.

Industrial Parameters:

-

Curing Method : Air-cured tobaccos contain 5–10× higher NNN levels than flue-cured varieties due to prolonged microbial activity.

-

Storage Conditions : Ambient air exposure increases NNN concentrations by 547% over 52 weeks in moist snuff, highlighting the role of oxidative degradation.

Influence of Reaction Parameters on NNN Synthesis

The efficiency of NNN preparation is highly dependent on experimental conditions, as summarized below:

pH Dependence

Temperature Effects

-

25°C : Slow reaction kinetics (24–48 h) with 0.1–2.8% yields.

-

90°C : Accelerates nitrosation (13.5% yield in 24 h) but promotes side reactions.

Table 2. Impact of Temperature on NNN Synthesis from Nicotine

| Temperature (°C) | NNN Yield (%) | Byproduct Formation |

|---|---|---|

| 25 | 0.47 × 10⁻³ | Minimal |

| 90 | 4.3 × 10⁻³ | Significant |

Analytical Techniques for Quantification

Validated methods for NNN detection are critical for assessing preparation efficiency. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) achieves a lower limit of quantification (LLOQ) of 0.3 pg/mL in plasma, with intraday precision ≤9.9%.

Chemical Reactions Analysis

Sources and Formation

- Formation in Tobacco: NNN is produced by the nitrosation of nornicotine during the curing, aging, processing, and smoking of tobacco . Roughly half of the NNN originates in unburnt tobacco, with the remainder forming during burning .

- Nornicotine Conversion: Nicotine is converted into nornicotine via nicotine N-demethylase (NND), an enzyme found in the tobacco plant. Nornicotine then undergoes nitrosation, gaining a nitrosonium (N=O) group, converting it to NNN .

- Nitrosation Process: The nitrosonium group forms from nitrous acid (HNO2) under acidic conditions during tobacco curing. It can also form in the stomach when stomach acid reacts with nitrite ions .

- Endogenous Formation: NNN can form endogenously in the human body through the reaction of dietary precursors with nitrosating agents . Nornicotine can be easily nitrosated in human saliva to form NNN . Studies have shown that NNN can be formed endogenously in users of oral nicotine replacement therapy products .

Chemical Reactions and Metabolism

- Metabolic Activation: NNN is metabolized by cytochrome P450, which adds a hydroxy group to either the 2' or 5' carbon on the 5-membered ring . 2'-hydroxylation appears more prevalent in humans, while 5'-hydroxylation is more prevalent in non-primate animals .

- Hydroxylation: Upon hydroxylation, the 5-membered ring opens, allowing the compound to bind to the base of one of the nucleotides .

- Decomposition: NNN decomposes at lower temperatures under an oxidizing atmosphere than under an inert atmosphere. During pyrolysis under an inert atmosphere, the main compounds obtained are 3-pyridinecarbonitrile, myosmine, and nornicotine. Under an oxidizing atmosphere, the main compounds are 3-pyridinecarbonitrile, myosmine, and 5,6-dimethyl-3H-pyrrolo [2,3-b] pyridine, along with CO2 and water .

- Impact of Materials on Decomposition: Certain materials strongly modify the product distribution of the gases generated during the pyrolysis of NNN, especially under the oxidizing atmosphere, with 3-pyridinecarbonitrile and myosmine being the two major compounds .

Carcinogenesis

- DNA Damage: Metabolic activation of NNN is primarily initiated by cytochrome P450 enzymes (CYP450s) via 2′-hydroxylation or 5′-hydroxylation. The hydroxylating intermediates undergo spontaneous decomposition to generate diazohydroxides, which can be further converted to alkyldiazonium ions, followed by attacking DNA to form various DNA damages, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .

- Tumor Induction: NNN can induce tumors in various laboratory animal models and has been identified as a human carcinogen by the International Agency for Research on Cancer (IARC) . NNN induces oral cavity, nasal cavity, and esophageal tumors in rats, and tumors of the respiratory tract in hamsters and mice .

NNN Formation in Saliva

NNN can be formed from nornicotine in human saliva without the addition of any other substance . Nornicotine is present in tobacco and cigarette smoke, and in oral nicotine replacement products . Nitrate is present in human saliva and is converted by oral microflora to nitrite . Nornicotine, not nicotine, is the major precursor of endogenously synthesized NNN in some users of oral nicotine replacement products .

Scientific Research Applications

Carcinogenicity Studies

NNN is primarily studied for its carcinogenic effects, particularly in relation to tobacco use. Research has established that NNN is linked to cancers of the esophagus and oral cavity. A notable study demonstrated that urinary levels of NNN metabolites are significantly associated with lung cancer risk among smokers, indicating a dose-dependent relationship between NNN exposure and cancer incidence .

Table 1: Carcinogenic Studies Involving NNN

Toxicological Assessments

The toxicological profile of NNN has been extensively evaluated through various in vitro and in vivo studies. These assessments focus on the mutagenicity of NNN and its metabolites, which have been shown to cause DNA damage and cellular transformation. For instance, studies using the Ames test have confirmed that NNN exhibits mutagenic properties, leading to significant genetic alterations in exposed cells .

Table 2: Toxicological Findings Related to NNN

| Test Type | Result | Reference |

|---|---|---|

| Ames Test | Positive mutagenicity | |

| Micronucleus Test | Induced micronuclei in mice | |

| Cellular Transformation | Enhanced by herpes simplex virus |

Biomarker Development

Research has focused on developing biomarkers for assessing exposure to NNN among smokers. A study quantified urinary levels of NNN and its glucuronides, providing insights into the metabolic processing of this nitrosamine in humans. This biomarker approach is crucial for understanding individual exposure levels and associated health risks .

Table 3: Biomarkers of Exposure to NNN

| Biomarker | Measurement Method | Population Studied |

|---|---|---|

| Total NNN | Liquid chromatography | Smokers |

| NNAL (metabolite) | Mass spectrometry | Smokers |

Public Health Implications

The presence of NNN in tobacco products raises significant public health concerns. Regulatory agencies are increasingly focused on limiting exposure to TSNAs like NNN due to their carcinogenic potential. Studies have shown that modifications in tobacco product formulations can influence the levels of NNN, highlighting the need for stringent regulations on tobacco products .

Case Studies and Intervention Research

Several case studies have explored interventions aimed at reducing the mutagenic effects of NNN. For example, research on betel leaf extract has shown promising antimutagenic properties against NNN, suggesting potential avenues for mitigating its harmful effects in tobacco users .

Table 4: Case Studies on Interventions Against NNN

Mechanism of Action

N’-Nitrosonornicotine exerts its effects through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer development . The primary molecular targets are the DNA bases, and the pathways involved include the formation of diazohydroxide intermediates and alkyl diazonium ions .

Comparison with Similar Compounds

Human Exposure and Biomarkers

Biological Activity

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) primarily associated with the carcinogenic effects of smokeless tobacco products. This article explores its biological activity, including metabolic activation, carcinogenic mechanisms, and relevant case studies.

Overview of NNN

NNN is formed through the nitrosation of nicotine or its metabolites within the human body. It is recognized as a human carcinogen by the International Agency for Research on Cancer (IARC) and has been shown to induce tumors in various animal models, particularly in the oral cavity . The compound exists in two enantiomers: (S)-NNN and (R)-NNN, with (S)-NNN exhibiting significantly higher carcinogenic potential .

Metabolic Activation

The biological activity of NNN is heavily dependent on its metabolic activation, primarily mediated by cytochrome P450 enzymes (CYP450s). The two main metabolic pathways are:

- 2′-Hydroxylation : This pathway leads to more mutagenic and carcinogenic products.

- 5′-Hydroxylation : This pathway is more prevalent in nonhuman primates and human tissues.

Both pathways result in the formation of reactive electrophiles that can alkylate DNA, leading to the formation of DNA adducts such as pyridyloxobutyl (POB)-DNA and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .

Table 1: Metabolic Pathways of NNN

| Pathway | Major Products | Carcinogenicity |

|---|---|---|

| 2′-Hydroxylation | Hydroxylating intermediates | High |

| 5′-Hydroxylation | Hydroxylating intermediates | Moderate |

Mechanisms of Carcinogenesis

The carcinogenicity of NNN involves several steps:

- Metabolic Activation : CYP450 enzymes convert NNN into hydroxylated intermediates.

- Formation of Reactive Electrophiles : These intermediates decompose to form diazohydroxides, which can further generate alkyldiazonium ions.

- DNA Damage : The electrophiles react with DNA, forming adducts that can lead to mutations if not repaired .

Case Study: Oral Cavity Tumors Induced by NNN

A significant study involving male F-344 rats demonstrated that chronic exposure to (S)-NNN resulted in 89 benign and malignant tumors in the oral cavity, highlighting its potent carcinogenic effects in a controlled environment . The study also indicated that (R)-NNN could enhance the carcinogenicity of (S)-NNN when both were present.

Endogenous Formation in Humans

Research has shown that NNN can form endogenously in humans, particularly among those using nicotine replacement therapies like patches. A study quantified urinary biomarkers of NNN and found that levels remained detectable even after smoking cessation, suggesting that endogenous formation may occur under certain conditions .

Table 2: Urinary Biomarkers in Nicotine Patch Users

| Time Point After Cessation | Total NNN (% of Baseline) | Total NNAL (% of Baseline) |

|---|---|---|

| Baseline | 100% | 100% |

| 24 Weeks | 22% | 7.3% |

Q & A

Q. What are the primary formation pathways of NNN in tobacco products, and how can they be experimentally replicated?

NNN is formed via nitrosation of nicotine or nornicotine during tobacco curing, aging, and processing. This reaction involves nitrosating agents (e.g., nitrites) under acidic conditions. To replicate this in vitro, researchers use pH-controlled environments with sodium nitrite and nicotine/nornicotine precursors, followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What analytical methods are most reliable for quantifying NNN in biological matrices, and what validation steps are critical?

LC-MS/MS is the gold standard for NNN detection in biological samples (e.g., urine, blood). Method validation requires calibration with certified reference standards, spike-and-recovery tests, and assessment of matrix effects. Studies by Hecht et al. (1980) demonstrated the use of isotopic labeling (e.g., deuterated NNN) to improve accuracy in metabolic studies .

Q. How does NNN exert its carcinogenic effects at the molecular level?

NNN undergoes metabolic activation via α-hydroxylation and β-hydroxylation, generating reactive intermediates (e.g., diazohydroxides) that form DNA adducts. These adducts disrupt DNA repair mechanisms, leading to mutations. Key enzymes involved include cytochrome P450 2A6 (CYP2A6) and alcohol dehydrogenases, as shown in rodent models and human cell lines .

Advanced Research Questions

Q. What experimental factors influence the kinetics of NNN formation in synthetic or biological systems?

Kinetics depend on pH, temperature, and the presence of nitrosating agents (e.g., nitrites, nitric oxide). Under acidic conditions (pH 3–4), nitrosation rates increase exponentially. Researchers employ stopped-flow spectrophotometry or real-time NMR to monitor reaction dynamics. Contradictory data on amine basicity effects (e.g., pyridine derivatives) require comparative studies with structural analogs .

Q. How can endogenous NNN synthesis be distinguished from exogenous exposure in human biomarker studies?

Endogenous synthesis occurs via nitrosation of nornicotine in saliva, influenced by dietary nitrate intake. To differentiate sources, controlled studies use stable isotope-labeled nicotine administered to participants, followed by LC-MS/MS analysis of urinary NNN and its glucuronide conjugates. Confounding factors (e.g., tobacco use) are mitigated through strict dietary controls .

Q. What strategies resolve contradictions in metabolic pathway data for NNN across species or cell models?

Discrepancies arise from interspecies variations in enzyme expression (e.g., CYP2A6 in humans vs. CYP2A5 in mice). Advanced approaches include:

- CRISPR-edited cell lines to isolate specific metabolic pathways.

- Comparative assays using recombinant enzymes.

- Computational modeling (e.g., molecular docking) to predict metabolite binding affinities .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize study design for NNN risk assessment?

- Feasibility: Prioritize LC-MS/MS over less sensitive methods (e.g., ELISA) for low-concentration detection.

- Novelty: Investigate understudied pathways (e.g., NNN’s role in epigenetic modification via DNA methylation).

- Ethical: Use ex vivo human tissue models to reduce reliance on animal studies.

- Relevance: Align with IARC’s priority on TSNA-related oral and esophageal cancers .

Q. What formulation strategies mitigate NNN formation in tobacco-derived products or pharmaceuticals?

Mitigation includes:

- Avoiding amine-nitrite combinations in product formulations.

- Adding ascorbic acid or α-tocopherol to scavenge nitrosating agents.

- Adjusting pH to neutral/alkaline conditions during manufacturing to slow reaction kinetics, as demonstrated in cosmetic safety studies .

Methodological Resources

- Data Contradiction Analysis: Use meta-regression to harmonize findings from heterogeneous studies (e.g., reconciling in vitro vs. in vivo metabolic rates) .

- Experimental Design: Reference EFSA’s protocols for nitrosamine risk assessment, including literature snowballing and systematic review frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.